molecular formula C21H15NO5 B390298 4-Benzoylphenyl 3-nitro-4-methylbenzoate

4-Benzoylphenyl 3-nitro-4-methylbenzoate

Cat. No.: B390298
M. Wt: 361.3g/mol
InChI Key: KMCQGPORJXCODC-UHFFFAOYSA-N
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Description

4-Benzoylphenyl 3-nitro-4-methylbenzoate is a synthetic ester derivative combining a 4-benzoylphenyl group with a substituted benzoate moiety (3-nitro-4-methylbenzoic acid). The benzoylphenyl group confers UV-absorbing properties, while the nitro and methyl substituents may influence electronic characteristics and steric interactions .

Properties

Molecular Formula

C21H15NO5

Molecular Weight

361.3g/mol

IUPAC Name

(4-benzoylphenyl) 4-methyl-3-nitrobenzoate

InChI

InChI=1S/C21H15NO5/c1-14-7-8-17(13-19(14)22(25)26)21(24)27-18-11-9-16(10-12-18)20(23)15-5-3-2-4-6-15/h2-13H,1H3

InChI Key

KMCQGPORJXCODC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Properties/Applications References
4-Benzoylphenyl 3-nitro-4-methylbenzoate Not explicitly provided* 4-Benzoylphenyl ester; 3-nitro, 4-methyl ~343.3 (estimated) Likely UV activity; ester reactivity Inferred
4-Nitrophenyl 4-methylbenzoate C₁₄H₁₁NO₄ 4-nitrophenyl ester; 4-methyl 257.24 Photolabile ester; intermediate
Methyl 3-nitro-4-methylbenzoate C₉H₉NO₄ Methyl ester; 3-nitro, 4-methyl 195.17 Precursor for nitroaromatic synthesis
4-Benzoylphenyl Methacrylate C₁₇H₁₄O₃ Methacrylate ester; 4-benzoylphenyl 266.29 Polymer crosslinker; photoresponsive
N-(4-Benzoylphenyl)pyrrole-2-carboxamide C₁₈H₁₄N₂O₂ Pyrrole carboxamide; 4-benzoylphenyl 298.32 Lipid-lowering activity in rats

*Note: Molecular weight estimated based on structural components.

Substituent Effects on Reactivity and Bioactivity

  • Nitro vs. This contrasts with 4-Nitrophenyl 4-methylbenzoate , where the para-nitro group may accelerate photodegradation.
  • Ester vs. Amide Linkages : Replacing the ester in this compound with a carboxamide (as in N-(4-benzoylphenyl)pyrrole-2-carboxamide ) shifts bioactivity from material science applications to therapeutic lipid modulation.
  • Benzoylphenyl Modifications : The 4-benzoylphenyl group in methacrylate derivatives (e.g., 4-Benzoylphenyl Methacrylate ) enables UV-induced crosslinking in polymers, a property likely shared with the target compound due to similar aromatic ketone functionality.

Physicochemical and Application Comparisons

  • Thermal Stability : 4-Benzoylphenyl Methacrylate is reported as a white solid (mp ~82–88°C), while sulfoxide derivatives like 4-Benzoylphenyl methyl sulfoxide exhibit lower melting points (82–88°C), suggesting nitro substituents in the target compound may increase thermal stability.
  • Biological Activity : N-(4-Benzoylphenyl)pyrrole-2-carboxamide derivatives demonstrate significant lipid-lowering effects in hyperlipidemic rats , whereas nitro-methylbenzoate esters (e.g., Methyl 3-nitro-4-methylbenzoate ) are primarily synthetic intermediates, highlighting functional divergence based on core structure.

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